molecular formula C10H16 B14454821 1-Ethenyl-2,4,4-trimethylcyclopent-1-ene CAS No. 77628-59-2

1-Ethenyl-2,4,4-trimethylcyclopent-1-ene

Cat. No.: B14454821
CAS No.: 77628-59-2
M. Wt: 136.23 g/mol
InChI Key: ZAEFFEFTLHHIGV-UHFFFAOYSA-N
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Description

1-Ethenyl-2,4,4-trimethylcyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an ethenyl group and three methyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with isobutene followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically include the use of a strong base such as potassium tert-butoxide and a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4,4-trimethylcyclopentene in the presence of a dehydrogenation catalyst such as platinum or palladium. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-2,4,4-trimethylcyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Hydrogenation of the ethenyl group can be achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ethenyl group, using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: Hydrogen gas, Pd/C

    Substitution: Halogens (e.g., Br2, Cl2), halogenating agents (e.g., N-bromosuccinimide)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

1-Ethenyl-2,4,4-trimethylcyclopent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene involves its interaction with various molecular targets and pathways. The ethenyl group allows for the formation of reactive intermediates that can participate in a range of chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Ethenyl-2,4,4-trimethylcyclopent-1-ene can be compared with other similar compounds such as:

    Cyclopentene: Lacks the ethenyl and methyl groups, making it less reactive in certain chemical reactions.

    2,4,4-Trimethylcyclopentene: Similar structure but lacks the ethenyl group, resulting in different reactivity and applications.

    1-Methylcyclopentene: Contains only one methyl group, leading to different chemical properties and uses.

Properties

CAS No.

77628-59-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-ethenyl-2,4,4-trimethylcyclopentene

InChI

InChI=1S/C10H16/c1-5-9-7-10(3,4)6-8(9)2/h5H,1,6-7H2,2-4H3

InChI Key

ZAEFFEFTLHHIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C1)(C)C)C=C

Origin of Product

United States

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